[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

Catalog No.
S561166
CAS No.
34540-22-2
M.F
C48H78O20
M. Wt
975.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydro...

CAS Number

34540-22-2

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6bR,9R,12aR)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

Molecular Formula

C48H78O20

Molecular Weight

975.1 g/mol

InChI

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-,48+/m1/s1

InChI Key

BNMGUJRJUUDLHW-UGVQVZHUSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O

Synonyms

Madecassoside; 6-Deoxy-a-L-mannopyranosyl-1-4-b-D-glucopyranosyl-1-6-b-D-glucopyranosyl-(2a,3b,4a,6b)-2,3,6,23-tetrahydroxyurs-12-en-28-oate; Redermic

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O

Isomeric SMILES

CC1CC[C@@]2(CC[C@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
  • Anti-inflammatory and Antioxidant Activity

    Madecassoside exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α, which can impede wound healing []. Additionally, it demonstrates antioxidant activity, scavenging free radicals that contribute to tissue damage and impede healing progression [].

  • Collagen Synthesis and Angiogenesis

    Madecassoside promotes collagen synthesis, a crucial component of the extracellular matrix, essential for wound closure and tissue regeneration []. It also stimulates angiogenesis, the formation of new blood vessels, which is necessary for delivering oxygen and nutrients to the wound site, facilitating the healing process [].

  • Scar Reduction

    Madecassoside possesses potential in mitigating the formation of hypertrophic scars and keloids by regulating collagen metabolism and fibroblast activity, ultimately promoting scar maturation and reducing their visibility [].

The compound [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate is a complex organic molecule characterized by multiple stereocenters and hydroxyl groups. Its intricate structure suggests potential for various biological activities and applications in medicinal chemistry. The presence of multiple hydroxy groups indicates that it may engage in hydrogen bonding and could interact favorably with biological targets.

Madecassoside exhibits various biological activities, primarily attributed to its ability to stimulate collagen synthesis and wound healing []. It is believed to work through several mechanisms, including:

  • Activation of fibroblasts: Madecassoside stimulates the proliferation and migration of fibroblasts, the cells responsible for collagen production [].
  • Antioxidant activity: Madecassoside scavenges free radicals, reducing oxidative stress that can damage skin cells [].
  • Anti-inflammatory effects: Madecassoside inhibits the production of inflammatory mediators, promoting skin healing and reducing irritation [].
  • Enhanced skin barrier function: Madecassoside may contribute to a stronger skin barrier by increasing ceramide production, which improves moisture retention and protects against environmental aggressors.
Involving this compound can be categorized into several types based on its functional groups:

  • Hydrolysis Reactions: The hydroxy groups can participate in hydrolysis reactions under acidic or basic conditions.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups makes it susceptible to oxidation to form carbonyl compounds.
  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of reactive functional groups.

These reactions are critical for understanding the reactivity and potential transformations of the compound in biological systems

The biological activity of this compound may include:

  • Antioxidant Activity: Hydroxyl groups are known to scavenge free radicals.
  • Antimicrobial Properties: Compounds with similar structures often exhibit antibacterial and antifungal activities.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways .
  • Antidiabetic Effects: The inhibition of enzymes like α-amylase and α-glucosidase can lead to reduced glucose absorption .

Further studies are needed to elucidate the specific biological mechanisms and efficacy of this compound.

The synthesis of such complex organic molecules typically involves multi-step synthetic pathways:

  • Starting Materials: Commonly derived from natural sources or synthesized from simpler organic compounds.
  • Protecting Group Strategies: Use of protecting groups for hydroxyl functionalities during multi-step synthesis to prevent unwanted reactions.
  • Coupling Reactions: Employing coupling reactions (e.g., glycosylation) to build the sugar moieties present in the structure.
  • Final Deprotection and Purification: Removal of protecting groups and purification through chromatography techniques.

Specific synthetic routes may vary depending on the desired stereochemistry and functionalization

The potential applications of this compound include:

  • Pharmaceutical Development: As a lead compound in drug discovery for conditions like diabetes or infections.
  • Nutraceuticals: Due to its antioxidant properties.
  • Cosmetic Formulations: As a moisturizing agent due to its hydroxyl content.

These applications highlight its versatility in various industries .

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • In Vitro Binding Studies: Assessing the binding affinity of the compound to specific enzymes or receptors.
  • Cellular Assays: Evaluating the effects on cell viability and metabolic activity.
  • Molecular Docking Studies: Computational methods can predict how the compound fits into active sites of target proteins.

Such studies inform about its potential therapeutic uses and mechanisms of action .

Several compounds share structural features with this complex molecule. Notable examples include:

Compound NameStructural FeaturesBiological Activity
QuercetinFlavonoid with multiple hydroxylsAntioxidant; anti-inflammatory
RutinGlycoside of quercetinAntioxidant; vascular protective
ResveratrolPolyphenolic structureAntioxidant; cardioprotective

Uniqueness

This compound is unique due to its specific stereochemistry and the combination of multiple sugar moieties linked through ether bonds which may enhance solubility and bioavailability compared to other similar compounds.

Physical Description

Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

13

Exact Mass

974.50864487 g/mol

Monoisotopic Mass

974.50864487 g/mol

Heavy Atom Count

68

Melting Point

220 - 223 °C

UNII

CQ2F5O6YIY

Other CAS

34540-22-2

Wikipedia

Madecassoside

Dates

Modify: 2023-08-15
Bull. Soc. Chim. Fr., 1967, 6, p1888

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